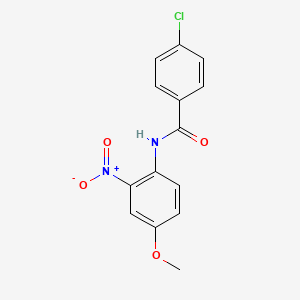

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide

Description

4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group attached to a 4-methoxy-2-nitrophenylamine moiety. Its molecular formula is C₁₄H₁₀ClN₂O₄, with a molecular weight of 314.7 g/mol. The compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, influencing its electronic properties, solubility, and reactivity.

Propriétés

IUPAC Name |

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-11-6-7-12(13(8-11)17(19)20)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRYTHSRUPNQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methoxy-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-chloro-N-(4-methoxy-2-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-chlorobenzoic acid and 4-methoxy-2-nitroaniline.

Applications De Recherche Scientifique

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Substituent Variations

The following table compares substituent patterns and molecular properties of 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide with key analogs:

Crystallographic and Hydrogen-Bonding Behavior

- 4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide: Likely exhibits planar aromatic systems due to resonance effects, similar to the related compound 4-chloro-N-(2-phenoxyphenyl)benzamide (). The ortho-nitro and para-methoxy groups may influence intermolecular interactions, such as C–H···O hydrogen bonds and π-stacking (distance ~3.8 Å) .

- 3-Nitro Isomer () : The meta-nitro group disrupts the hydrogen-bonding network observed in the ortho-nitro analog, leading to differences in solubility and thermal stability.

Antimicrobial Activity

- 4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide (): Demonstrates significant cytotoxicity against Desulfovibrio piger Vib-7 (IC₅₀ ~30 µmol/L). The hydroxy group facilitates hydrogen bonding with bacterial targets, enhancing activity compared to non-hydroxylated analogs .

- Target Compound: No direct antimicrobial data is available, but the nitro group’s electron-withdrawing nature may reduce bioavailability compared to hydroxy-substituted derivatives.

Pharmacological Potential

- AS-4370 (): A morpholine-substituted benzamide with potent gastrokinetic activity (ED₅₀ ~1 mg/kg in rats). The 4-fluorobenzyl group enhances receptor binding, absent in the target compound .

- Salubrinal Analogs (): Thiourea derivatives of 4-chloro-N-(2,2,2-trichloroethyl)benzamide show GADD34:PP1 inhibition, suggesting benzamides’ versatility in targeting protein phosphatases .

Key Research Findings and Trends

Substituent Position Matters : Ortho-nitro groups enhance crystallinity via intramolecular hydrogen bonding, while meta-nitro analogs exhibit reduced intermolecular interactions .

Halogen Effects : Bromine analogs (e.g., 4MNB) show similar crystallographic patterns but higher molecular weights, impacting solubility and diffusion rates .

Bioactivity Correlations : Hydroxy and nitro groups are critical for antimicrobial and enzyme-inhibitory activities, respectively, though steric hindrance from methoxy may limit target engagement in the title compound .

Activité Biologique

4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 303.72 g/mol

The presence of a chlorine atom, a methoxy group, and a nitro group contributes to its unique properties and biological activities.

The biological activity of 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that can inhibit key biological pathways. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Studies show that compounds similar to 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide can inhibit the growth of various bacterial strains, including drug-resistant strains like Klebsiella pneumoniae .

- Mechanism : The antimicrobial action is believed to involve the targeting of specific bacterial proteins, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers .

- IC50 Values : The effectiveness against cancer cells is often measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, some related compounds have shown IC50 values ranging from 10.93 nM to 25.06 nM against specific cancer targets .

Study 1: Antiviral Properties

A study investigated the antiviral effects of N-phenylbenzamide derivatives against Hepatitis B virus (HBV). The derivative IMB-0523 showed promising results in inhibiting HBV replication both in vitro and in vivo, highlighting the potential for developing new antiviral agents based on similar structures .

Study 2: Anticancer Efficacy

Another study focused on the synthesis and evaluation of aryl thiazolone-benzenesulfonamides, which share structural similarities with 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide. These compounds demonstrated significant anticancer activity through apoptosis induction in breast cancer cell lines .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.